4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol
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Overview
Description
“4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom .Chemical Reactions Analysis
The Schiff base ligand, similar to “this compound”, was used to form metal (II) complexes with Mn, Co, Ni, Cu, and Zn in a methanolic medium .Scientific Research Applications
Therapeutical Potential of Imines
Imines exhibit a broad range of uses in chemistry, particularly in medicine. Novel compounds synthesized, including imines similar to the requested chemical, have shown potential as drug candidates. Their structural exposition, optimization, molecular modeling, and ADMET evaluation highlight their promise in therapeutic applications. The compounds displayed significant inhibition against specific enzymes, suggesting potential medicinal benefits (Digdem Tatlidil et al., 2022).
Corrosion Inhibition
Schiff bases derived from reactions involving compounds similar to 4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol have been studied for their corrosion inhibition properties. Such compounds showed effectiveness in preventing corrosion on metal surfaces in acidic environments, demonstrating their utility in protecting industrial materials (Elias E. Elemike et al., 2017).
Fluorescence Detection of Cysteine
A derivative of 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol has been developed for the selective fluorescence turn-on detection of cysteine over other amino acids. This highlights its application in biochemical assays and potentially in medical diagnostics, showcasing the adaptability of such compounds in analytical chemistry (Hualong Liu et al., 2015).
Biological Evaluation and DNA Interaction
4-Aminophenol derivatives, including structures closely related to the requested compound, have been synthesized and evaluated for antimicrobial and antidiabetic activities. Their interaction with DNA was also studied, indicating their potential in the development of new therapeutic agents with broad-spectrum biological activities (Bushra Rafique et al., 2022).
Antioxidant Properties
The synthesis and characterization of imine derivatives, including compounds similar to the requested chemical, have been explored for their potential antioxidant properties. This includes studies on their structural and spectroscopic properties, demonstrating their potential as antioxidants in pharmaceutical or food industries (F. Sen et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[(2-methylphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11-4-2-3-5-12(11)9-17-10-13-8-14(16)6-7-15(13)18/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVBDQULFCDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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